Alprenolol Alprenolol Alprenolol is a secondary alcohol that is propan-2-ol substituted by a 2-allylphenoxy group at position 1 and an isopropylamino group at position 3. It is a beta-adrenergic antagonist used as a antihypertensive, anti-arrhythmia and a sympatholytic agent. It has a role as an anti-arrhythmia drug, an antihypertensive agent, a beta-adrenergic antagonist and a sympatholytic agent. It is a secondary alcohol and a secondary amino compound.
One of the adrenergic beta-antagonists used as an antihypertensive, anti-anginal, and anti-arrhythmic agent. Alprenolol is no longer marketed by AstraZeneca, but may still be available in generic varieties.
One of the ADRENERGIC BETA-ANTAGONISTS used as an antihypertensive, anti-anginal, and anti-arrhythmic agent.
Brand Name: Vulcanchem
CAS No.: 13655-52-2
VCID: VC0002692
InChI: InChI=1S/C15H23NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3
SMILES: CC(C)NCC(COC1=CC=CC=C1CC=C)O
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol

Alprenolol

CAS No.: 13655-52-2

Cat. No.: VC0002692

Molecular Formula: C15H23NO2

Molecular Weight: 249.35 g/mol

* For research use only. Not for human or veterinary use.

Alprenolol - 13655-52-2

Specification

Description Alprenolol is a secondary alcohol that is propan-2-ol substituted by a 2-allylphenoxy group at position 1 and an isopropylamino group at position 3. It is a beta-adrenergic antagonist used as a antihypertensive, anti-arrhythmia and a sympatholytic agent. It has a role as an anti-arrhythmia drug, an antihypertensive agent, a beta-adrenergic antagonist and a sympatholytic agent. It is a secondary alcohol and a secondary amino compound.
One of the adrenergic beta-antagonists used as an antihypertensive, anti-anginal, and anti-arrhythmic agent. Alprenolol is no longer marketed by AstraZeneca, but may still be available in generic varieties.
One of the ADRENERGIC BETA-ANTAGONISTS used as an antihypertensive, anti-anginal, and anti-arrhythmic agent.
CAS No. 13655-52-2
Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
IUPAC Name 1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol
Standard InChI InChI=1S/C15H23NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3
Standard InChI Key PAZJSJFMUHDSTF-UHFFFAOYSA-N
SMILES CC(C)NCC(COC1=CC=CC=C1CC=C)O
Canonical SMILES CC(C)NCC(COC1=CC=CC=C1CC=C)O
Appearance White to off-white solid powder.
Melting Point 107-109 °C
107 - 109 °C

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